2-(Cyclopropylmethyl)-4-(methylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopropylmethyl)-4-(methylsulfanyl)phenol is an organic compound characterized by the presence of a cyclopropylmethyl group and a methylsulfanyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopropylmethyl)-4-(methylsulfanyl)phenol undergoes various types of chemical reactions, including:
Reduction: The phenol group can be reduced to a cyclohexanol derivative under hydrogenation conditions.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, halogens (e.g., bromine, chlorine).
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro, halo derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopropylmethyl)-4-(methylsulfanyl)phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(cyclopropylmethyl)-4-(methylsulfanyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological targets, while the cyclopropylmethyl and methylsulfanyl groups can modulate the compound’s lipophilicity and electronic properties, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclopropylmethyl)phenol: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
4-(Methylsulfanyl)phenol: Lacks the cyclopropylmethyl group, affecting its reactivity and applications.
2-(Cyclopropylmethyl)-4-methoxyphenol: Contains a methoxy group instead of a methylsulfanyl group, leading to different chemical behavior.
Uniqueness
2-(Cyclopropylmethyl)-4-(methylsulfanyl)phenol is unique due to the combination of the cyclopropylmethyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Eigenschaften
Molekularformel |
C11H14OS |
---|---|
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
2-(cyclopropylmethyl)-4-methylsulfanylphenol |
InChI |
InChI=1S/C11H14OS/c1-13-10-4-5-11(12)9(7-10)6-8-2-3-8/h4-5,7-8,12H,2-3,6H2,1H3 |
InChI-Schlüssel |
RDAVXAJBYGBRLH-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC(=C(C=C1)O)CC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.